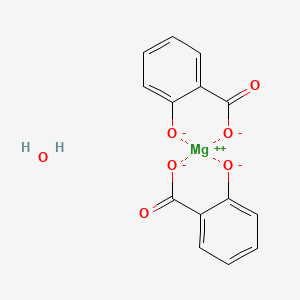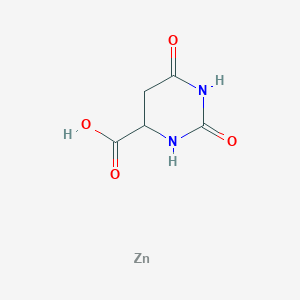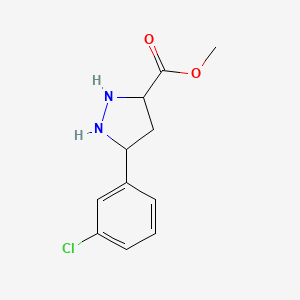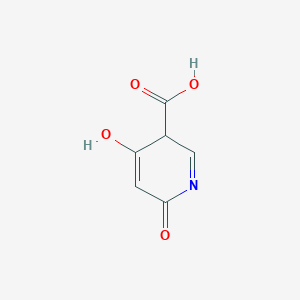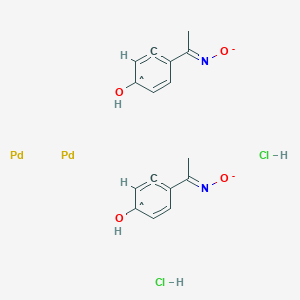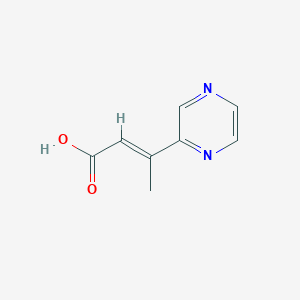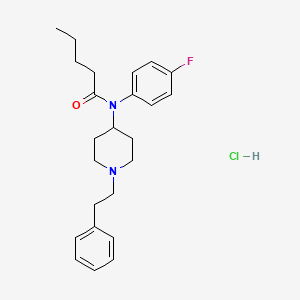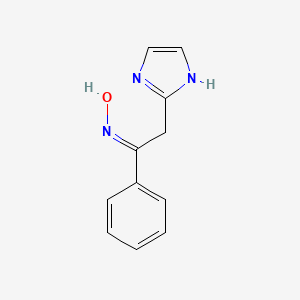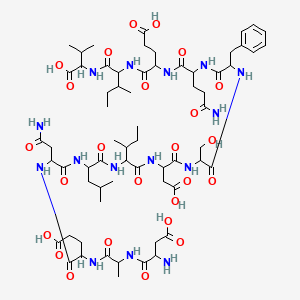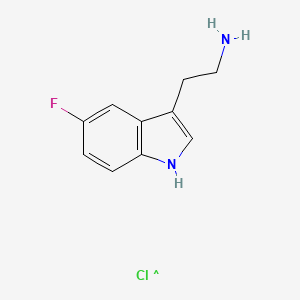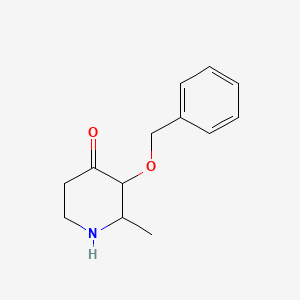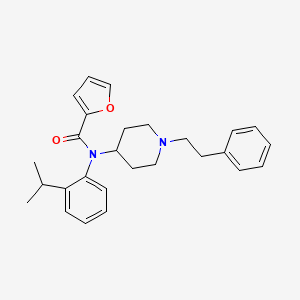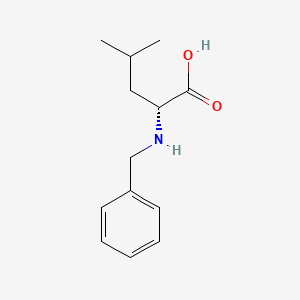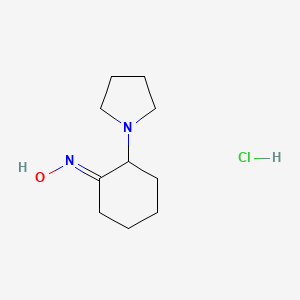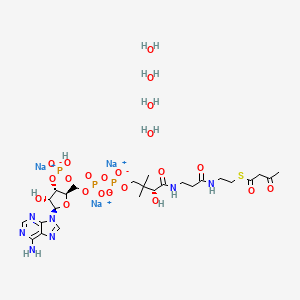
S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate typically involves the reaction of coenzyme A with acetoacetyl chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes where microorganisms are used to produce coenzyme A derivatives. The fermentation broth is then subjected to various purification steps, including filtration, centrifugation, and crystallization, to obtain the final product .
化学反应分析
Types of Reactions
S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetate.
Reduction: It can be reduced to form 3-hydroxybutyrate.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Acetoacetate
Reduction: 3-Hydroxybutyrate
Substitution: Various substituted acetoacetyl derivatives
科学研究应用
S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It plays a role in the study of metabolic pathways, particularly in the metabolism of ketone bodies.
Medicine: It is used in research related to metabolic disorders and the development of therapeutic agents.
Industry: It is used in the production of biodegradable plastics and other polymeric materials
作用机制
The mechanism of action of S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate involves its role as an intermediate in the biosynthesis of polyhydroxybutyrate. It is converted to acetoacetyl-coenzyme A by the enzyme acetoacetyl-CoA thiolase. This compound then participates in various metabolic pathways, including the synthesis and oxidation of fatty acids .
相似化合物的比较
Similar Compounds
Acetyl-coenzyme A: Another important coenzyme A derivative involved in metabolic pathways.
Succinyl-coenzyme A: Plays a role in the citric acid cycle.
Malonyl-coenzyme A: Involved in fatty acid synthesis.
Uniqueness
S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate is unique due to its specific role in the biosynthesis of polyhydroxybutyrate and its involvement in ketone body metabolism. Unlike other coenzyme A derivatives, it serves as a key intermediate in the production of biodegradable plastics .
属性
分子式 |
C25H45N7Na3O22P3S |
|---|---|
分子量 |
989.6 g/mol |
IUPAC 名称 |
trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;tetrahydrate |
InChI |
InChI=1S/C25H40N7O18P3S.3Na.4H2O/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;;;;;;;/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41);;;;4*1H2/q;3*+1;;;;/p-3/t14-,18-,19-,20+,24-;;;;;;;/m1......./s1 |
InChI 键 |
NYWXCANLDZAEET-DKUZPEHRSA-K |
手性 SMILES |
CC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O.O.O.O.[Na+].[Na+].[Na+] |
规范 SMILES |
CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O.O.O.O.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


